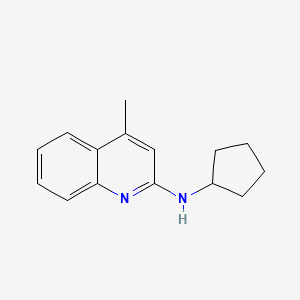

N-cyclopentyl-4-methylquinolin-2-amine

Description

Properties

IUPAC Name |

N-cyclopentyl-4-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-11-10-15(16-12-6-2-3-7-12)17-14-9-5-4-8-13(11)14/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQCFSNTGVFNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methylquinolin-2-amine can be achieved through several established protocols for quinoline derivatives. Common methods include:

Skraup Synthesis: This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Doebner-Von Miller Synthesis: This method uses aniline and β-ketoesters under acidic conditions.

Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with ketones.

Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

N-cyclopentyl-4-methylquinolin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

Industry: Used in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methylquinolin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclopentyl-4-methylquinolin-2-amine with structurally related quinoline derivatives:

Key Observations:

- Lipophilicity: Aromatic substituents (e.g., benzyl, phenylethyl) increase logP compared to aliphatic groups like cyclopentyl. For example, N-benzyl-4-methylquinolin-2-amine has XLogP3 4.4 , while the phenylethyl analog reaches 4.8 . The cyclopentyl group likely offers intermediate lipophilicity (~4.0), balancing solubility and membrane permeability.

- Electronic Effects: Electron-withdrawing groups (e.g., chloro in 7-Chloro-2-methylquinolin-4-amine ) reduce electron density at the quinoline core, possibly altering reactivity or target affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-4-methylquinolin-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodology : Multi-step synthesis often involves nucleophilic substitution or Buchwald-Hartwig amination. For example, similar quinoline derivatives are synthesized by reacting chloroquinoline with cyclopentylamine under reflux in ethanol or toluene with a palladium catalyst . Yield optimization may require adjusting temperature (e.g., 80–120°C), solvent polarity, or catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of N-cyclopentyl-4-methylquinolin-2-amine?

- Methodology :

- ¹H NMR : Look for characteristic signals: cyclopentyl protons (δ 1.5–2.5 ppm, multiplet), methyl group on quinoline (δ 2.3–2.6 ppm, singlet), and aromatic protons (δ 7.0–8.5 ppm) .

- MS : Molecular ion peak at m/z 266 (C₁₇H₂₀N₂⁺) with fragmentation patterns indicating loss of cyclopentyl or methyl groups .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen N-cyclopentyl-4-methylquinolin-2-amine for bioactivity?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of N-cyclopentyl-4-methylquinolin-2-amine for enhanced target selectivity?

- Methodology :

- Substituent analysis : Compare analogs (e.g., N-isopropyl or N-phenyl variants) to assess how cyclopentyl vs. bulkier groups affect receptor binding .

- Computational modeling : Docking studies (AutoDock, Schrödinger) using crystal structures (e.g., PDB: 3ERT) to predict interactions with active sites .

- Data-driven SAR : Tabulate bioactivity data (e.g., IC₅₀, Ki) against substituent properties (logP, polar surface area) .

Q. What crystallographic techniques resolve molecular conformation and intermolecular interactions in N-cyclopentyl-4-methylquinolin-2-amine?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). Analyze unit cell parameters (e.g., monoclinic P2₁/c symmetry) and hydrogen-bonding networks (e.g., C–H⋯π interactions) .

- Thermal analysis : DSC/TGA to study phase transitions and stability (e.g., melting point >200°C) .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be addressed?

- Methodology :

- Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes) .

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

- In vivo validation : Xenograft models (e.g., murine cancer) with dose-response studies (10–50 mg/kg, oral/IP) .

Q. What strategies mitigate synthetic byproducts or stereochemical impurities in N-cyclopentyl-4-methylquinolin-2-amine?

- Methodology :

- HPLC-MS monitoring : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities during synthesis .

- Chiral resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .

- Reaction optimization : Switch to asymmetric catalysis (e.g., BINAP ligands) for stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.